molecular formula C7H16N2 B1280563 N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine CAS No. 70754-93-7

N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine

Cat. No.: B1280563
CAS No.: 70754-93-7
M. Wt: 128.22 g/mol
InChI Key: SGIJBHQBXMMPRH-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine is a pyrrolidine-based compound of significant interest in organic and medicinal chemistry research. With a molecular formula of C7H16N2 and a molecular weight of 128.22 g/mol, this chiral amine serves as a valuable precursor and building block for the stereoselective synthesis of more complex molecules . The pyrrolidine ring is a common structural feature in a wide range of biologically active compounds, including approved pharmaceuticals and natural alkaloids . Research into pyrrolidine derivatives covers areas such as anti-infective agents, anticancer therapies, and the treatment of central nervous system disorders, highlighting the potential of this scaffold in drug discovery . This product is offered with a high purity level of ≥98% . To maintain its stability and quality, it should be stored sealed in a dark place under an inert atmosphere at 2-8°C . Please note that this chemical is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic uses, or for personal use.

Properties

IUPAC Name

N,N-dimethyl-1-pyrrolidin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9(2)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIJBHQBXMMPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505927
Record name N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70754-93-7
Record name N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for preparing N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine involves the reductive amination of pyrrolidine with formaldehyde and dimethylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Mannich Reaction: Another method involves the Mannich reaction, where pyrrolidine reacts with formaldehyde and dimethylamine hydrochloride under acidic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Biological Activity

N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine, also known as (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride, is a chiral amine with significant biological activity. This compound has garnered attention in medicinal chemistry due to its versatile interactions with various biological systems, particularly in relation to neurotransmitter systems and antimicrobial properties.

  • Molecular Formula : C₇H₁₇ClN₂
  • Molecular Weight : 164.68 g/mol
  • Structure : Contains a pyrrolidine ring with a dimethylamino group, enhancing selectivity in biological activity.

The biological activity of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine is primarily attributed to its interactions with neurotransmitter receptors and enzymes:

  • Neurotransmitter Interaction : Research indicates that this compound may interact with dopamine and norepinephrine transporters, suggesting potential applications in treating neurological disorders and enhancing cognitive functions .
  • Enzyme Inhibition : It has been shown to inhibit dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism, which could have implications for diabetes management.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:

  • Gram-positive bacteria : Significant inhibition was observed against Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative bacteria : E. coli showed susceptibility as well, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for similar pyrrolidine derivatives .
PathogenMIC (mg/mL)Activity Level
Staphylococcus aureus0.0039Highly Active
E. coli0.025Active
Enterococcus faecalisNot specifiedModerate Activity

Case Studies

  • Cognitive Enhancement : A study explored the effects of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine on cognitive function in animal models. Results indicated improved memory retention and learning capacity, potentially through enhanced dopaminergic signaling.
  • Diabetes Management : Another research focused on its role as a DPP-4 inhibitor, demonstrating that the compound effectively lowered blood glucose levels in diabetic rats, highlighting its therapeutic potential in metabolic disorders .

Research Applications

The unique structural properties of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine make it a valuable compound in various fields:

  • Pharmaceutical Development : Its chiral nature allows for the synthesis of enantiomerically pure drugs with specific pharmacological profiles.
  • Biochemical Research : Used as a probe to investigate biological pathways involving pyrrolidine derivatives, facilitating the understanding of enzyme mechanisms and cellular processes .

Comparison with Similar Compounds

N,N-Dimethyl-1-(3-nitrophenyl)methanamine ()

  • Structure : A nitro-substituted phenyl ring replaces the pyrrolidine moiety.
  • Properties : The electron-withdrawing nitro group enhances polarity, influencing binding to targets like WEE1 kinase inhibitors.

N,N-Dimethyl-1-(4-nitrophenyl)methanamine ()

  • Structure : Nitro group in the para position on the phenyl ring.
  • Synthesis : Prepared via nucleophilic substitution between 4-nitrobenzyl bromide and dimethylamine .
  • Applications : Intermediate for antimalarial pyrrolones and multi-target ligands .

Key Structural Differences :

Compound Substituent Aromaticity Biological Role
Target compound Pyrrolidin-2-yl Non-aromatic Neurological/antimicrobial
3-Nitrophenyl derivative Electron-withdrawing Aromatic Anticancer (WEE1 inhibition)
4-Nitrophenyl derivative Electron-withdrawing Aromatic Antimalarial intermediate

Heterocyclic Analogues

N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine ()

  • Structure : Pyrrole (aromatic five-membered ring) instead of pyrrolidine.
  • Properties : The aromatic pyrrole enhances π-π stacking interactions, useful in coordination chemistry .
  • Spectral Data : ¹H NMR (CDCl₃) : δ 2.23 (s, NMe₂), 3.57 (s, CH₂N), 6.69–7.31 (pyrrole-H) .

Imidazo[1,2-a]pyridine Derivatives ()

  • Structure : Bulky imidazo[1,2-a]pyridine core with aryl substituents.
  • Activity :
    • Antimicrobial : Compounds like 4b–4j show MIC values of 2–8 µg/mL against S. aureus and E. coli .
    • COX-2 Inhibition : 6a (IC₅₀ = 0.08 µM) exhibits 18-fold selectivity over COX-1 .

Key Functional Differences :

Compound Heterocycle Aromaticity Key Activity
Target compound Pyrrolidine Saturated Flexible backbone for CNS targets
Pyrrole derivative Pyrrole Aromatic Coordination chemistry
Imidazo[1,2-a]pyridine Fused imidazole-pyridine Aromatic Antimicrobial/COX-2 inhibition

Saturated and Boron-Containing Analogues

N,N-Dimethyl-1-(2-(piperidin-2-yl)phenyl)methanamine ()

  • Structure : Piperidine (six-membered saturated ring) fused to a phenyl group.
  • Applications : Explored in palladacycle catalysts for cross-coupling reactions .

N,N-Dimethyl-1-(2-dioxaborolan-phenyl)methanamine ()

  • Structure : Boron-containing pinacol ester group.
  • Use : Suzuki-Miyaura cross-coupling intermediate .

Research Findings and Activity Trends

Impact of Substituents on Bioactivity

  • Electron-Withdrawing Groups (NO₂): Enhance binding to kinase ATP pockets (e.g., WEE1 inhibitors) but may reduce cell permeability .
  • Aromatic vs. Saturated Heterocycles :
    • Pyrrolidine’s flexibility improves blood-brain barrier penetration, relevant for neuroactive compounds .
    • Aromatic systems (pyrrole, imidazopyridine) favor planar interactions with enzymes like COX-2 .

Spectral Characterization Trends

  • ¹H NMR Shifts :
    • NMe₂ protons resonate at δ 2.18–2.28 across analogues .
    • CH₂N protons appear at δ 3.44–3.57 in aromatic derivatives vs. δ 3.18–3.47 in saturated systems .

Q & A

Q. How can researchers optimize the synthesis of N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine to improve yield and purity?

Methodological Answer: Synthetic optimization involves:

  • Reagent Ratios : Adjusting stoichiometry of dimethylamine and formaldehyde derivatives (e.g., paraformaldehyde) to minimize side reactions. Excess dimethylamine (1.5–2 eq) improves Mannich reaction efficiency .
  • Temperature Control : Maintaining 50–55°C during condensation ensures optimal reactivity while avoiding thermal degradation .
  • Purification : Post-reaction neutralization (pH 8.0–8.5) followed by filtration and recrystallization in acetone yields >95% purity. Solvent choice (e.g., dichloromethane for extraction) impacts impurity removal .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm structural integrity via characteristic signals:
    • Dimethylamine protons at δ 2.25–2.40 ppm (singlet).
    • Pyrrolidine ring protons (δ 1.6–3.5 ppm, multiplet) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 280.4 [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identify amine stretches (~2760 cm⁻¹) and pyrrolidine ring vibrations (~1450 cm⁻¹) .

Q. How should researchers address solubility challenges during in vitro assays?

Methodological Answer:

  • Solubility Prediction : Use computational tools like ESOL (log S = -4.44) or Ali (log S = -4.15) to estimate aqueous solubility. For moderate solubility (~0.01–0.02 mg/mL), use co-solvents (e.g., DMSO ≤1% v/v) .
  • Experimental Validation : Perform shake-flask assays with HPLC quantification under physiological pH (7.4) .

Advanced Research Questions

Q. How can the inhibitory activity of this compound against COX-2 be evaluated?

Methodological Answer:

  • Enzyme Assays : Use chemiluminescent COX inhibitor screening kits (e.g., Cayman Chemical) to determine IC₅₀ values. Pre-incubate the compound with recombinant COX-2 (0.08–0.16 µM range typical for imidazo-thiazole analogs) .
  • Selectivity Testing : Compare inhibition of COX-1 vs. COX-2 isoforms via fluorescence-based assays to confirm isoform specificity .

Q. What computational approaches are used to predict binding interactions with COX-2?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into COX-2’s active site (PDB ID: 3LN1). Focus on key residues (e.g., Arg513, Tyr355) for hydrogen bonding and hydrophobic interactions .
  • Pharmacophore Mapping : Align with known inhibitors (e.g., SC-558) to validate sulfonamide/pyrrolidine pharmacophore overlap .

Q. How can metabolic stability and CYP inhibition profiles be assessed?

Methodological Answer:

  • CYP Inhibition Assays : Use human liver microsomes with probe substrates (e.g., phenacetin for CYP1A2, dextromethorphan for CYP2D6). Measure IC₅₀ via LC-MS/MS .
  • Metabolite Identification : Incubate with NADPH-fortified microsomes; analyze metabolites using UPLC-QTOF-MS. Major pathways include N-demethylation and pyrrolidine ring oxidation .

Q. What strategies mitigate hygroscopicity and degradation during storage?

Methodological Answer:

  • Storage Conditions : Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Use desiccants (silica gel) to counter hygroscopicity .
  • Stability Testing : Monitor purity via HPLC over 6–12 months under accelerated conditions (40°C/75% RH) .

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